1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)-

Description

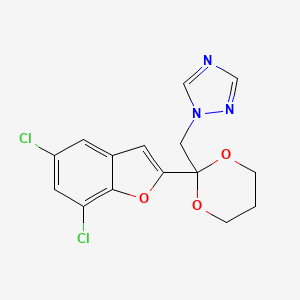

1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- (CAS: 98519-02-9) is a triazole derivative characterized by a 1,3-dioxan ring fused to a 5,7-dichloro-2-benzofuranyl group, with a methyl-linked 1H-1,2,4-triazole substituent. The cis isomer (InChIKey: ZPKOPYYIUZGNMZ-RDTXWAMCSA-N) is a structurally complex molecule, synthesized to leverage the biological activity of both the triazole and benzofuran moieties .

Properties

CAS No. |

98519-00-7 |

|---|---|

Molecular Formula |

C15H13Cl2N3O3 |

Molecular Weight |

354.2 g/mol |

IUPAC Name |

1-[[2-(5,7-dichloro-1-benzofuran-2-yl)-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C15H13Cl2N3O3/c16-11-4-10-5-13(23-14(10)12(17)6-11)15(21-2-1-3-22-15)7-20-9-18-8-19-20/h4-6,8-9H,1-3,7H2 |

InChI Key |

QFJWSFXJJVIGIX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

The preparation of this specific compound involves:

- Starting with 5,7-dichloro-2-benzofuran derivatives functionalized with a 1,3-dioxane ring.

- Introduction of a methyl linker to connect the dioxane moiety to the triazole ring.

- Construction of the 1,2,4-triazole ring via cyclization of hydrazine derivatives with formate esters and ammonium salts under high-pressure and temperature conditions.

Detailed Process Description (Based on Patent CN105906575A)

A robust industrially applicable synthesis involves two main stages:

Cyclization Reaction in Autoclave:

- Sequential addition of formic acid esters (e.g., methyl formate or butyl formate), hydrazine hydrate (85% concentration), and ammonium salts (ammonium chloride, sulfate, or hydrogen carbonate) into a sealed high-pressure reactor.

- The mixture is stirred and gradually heated to 120–130 °C under pressure.

- The reaction proceeds for 1–2 hours, during which the hydrazine reacts with formamide intermediates formed by ammonolysis of formic esters, leading to triazole ring formation.

- After completion, the reaction mixture is cooled, and volatile by-products such as methanol or butanol are removed by venting and condensation.

Crystallization and Purification:

- The resulting white emulsion ("milky" matter) is transferred to a second reactor.

- Ethanol (95%) is added, and the mixture is refluxed to dissolve the product.

- The hot solution is filtered to remove impurities and then cooled to room temperature to crystallize the triazole compound.

- The crystals are separated by centrifugation and dried in a hot air oven at 80–83 °C to yield pure 1H-1,2,4-triazole derivative.

Reaction Conditions and Yields

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 6 |

|---|---|---|---|

| Formic Ester Used | Methyl formate (4.0 kg) | Methyl formate (5.0 kg) | Butyl formate (5.0 kg) |

| Hydrazine Hydrate | 85% (2.0 kg) | 85% (2.0 kg) | 85% (2.0 kg) |

| Ammonium Salt | Ammonium chloride (2.0 kg) | Ammonium chloride (1.3 kg) | Ammonium sulfate (1.5 kg) |

| Reaction Temperature | 120 °C | 130 °C | 120 °C |

| Reaction Time | 1 hour | 1.5 hours | 2 hours |

| Ethanol for Reflux | 95% (3.5 kg) | 95% (not specified) | 95% (4.5 kg) |

| Product Yield (kg) | 2.1 | Not specified | 1.9 |

| Hydrazine Recovery Rate | 90% | Not specified | 84% |

This method achieves high yields with efficient hydrazine utilization, low energy consumption, and minimal waste discharge, making it suitable for scale-up.

Mechanistic Insights

The reaction mechanism involves:

- Ammonolysis of formic esters to form formamide intermediates.

- Nucleophilic attack by hydrazine hydrate on formamide to generate hydrazide intermediates.

- Cyclization under heat and pressure to form the 1,2,4-triazole ring.

- The presence of ammonium salts facilitates the reaction by providing ammonium ions that promote formamide formation and stabilize intermediates.

- Removal of alcohol by-products drives the reaction equilibrium toward product formation.

This mechanism explains the observed increase in reaction rate and yield under the described conditions.

Alternative Synthetic Approaches for 1,2,4-Triazoles

While the above method is specific to the target compound, other general synthetic routes for 1,2,4-triazoles include:

- One-pot, two-step syntheses starting from carboxylic acids and amidines, yielding trisubstituted triazoles with high regioselectivity.

- Copper(II)-catalyzed oxidative cyclizations using amides and DMF as nitrogen sources, effective for various substituted triazoles.

- Acid-catalyzed cyclizations in polyethylene glycol solvents using p-toluenesulfonic acid as catalyst, providing eco-friendly and high-yielding routes.

These methods may be adapted or combined with functional group transformations to prepare complex derivatives like the benzofuranyl-dioxane substituted triazole.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Formic Ester + Hydrazine + Ammonium Salt (Patent CN105906575A) | Methyl/butyl formate, hydrazine hydrate, ammonium chloride/sulfate | 120–130 °C, sealed autoclave, reflux in ethanol | 84–90 | Industrial scale, high yield, low waste |

| One-pot amidine + carboxylic acid (Literature) | Amidine, carboxylic acid, aniline | Mild, two-step, one-pot | Up to 90 | High regioselectivity, functional group tolerance |

| CuCl2-promoted oxidative cyclization | Amides, CuCl2, K3PO4, DMF, O2 | Moderate temperature, oxidative | 85 | Incorporates nitrogen from DMF, versatile |

| PEG/PTSA catalyzed cyclization | 2,2,2-Trichloroethyl imidate, PTSA, PEG | Mild conditions, acid catalysis | 92 | Eco-friendly, simple procedure |

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound involves multi-step reactions to assemble the triazole, benzofuran, and dioxane moieties. Key steps include:

Nucleophilic Substitution Reactions

The triazole ring’s N-methyl group and dioxane oxygen atoms serve as reactive sites:

-

Alkylation :

The compound undergoes alkylation at the triazole’s N1 position under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF), forming quaternary ammonium salts. -

Halogenation :

Electrophilic chlorination at the benzofuran’s para positions is observed using Cl<sub>2</sub>/FeCl<sub>3</sub>, though steric hindrance from the dioxane limits reactivity .

Oxidation and Reduction

| Reaction Type | Conditions | Outcome | Notes |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | Benzofuran ring cleavage to diketone | Low yield due to stability |

| Reduction | H<sub>2</sub>/Pd-C in ethanol | Partial reduction of triazole ring | Forms dihydrotriazole analog |

Cycloaddition and Ring-Opening Reactions

The triazole core participates in [3+2] cycloadditions with nitriles or alkynes, forming fused heterocycles. For example:

The dioxane ring undergoes acid-catalyzed ring-opening (e.g., HCl/MeOH) to yield diol intermediates, which can be re-functionalized .

Thermal and Photochemical Stability

Studies on analogs indicate:

| Condition | Effect |

|---|---|

| Heating (>200°C) | Decomposition via triazole ring scission, releasing N<sub>2</sub> gas |

| UV irradiation | Benzofuran π-system degradation; formation of chlorinated byproducts |

Biological Activity-Driven Modifications

To enhance pharmacological properties, the following reactions are employed:

| Modification | Method | Purpose |

|---|---|---|

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Improve water solubility |

| Esterification | AcCl/Et<sub>3</sub>N | Mask polar groups for bioavailability |

Comparative Reactivity Table

| Functional Group | Reactivity (vs. Triazole Analogs) | Key Influencing Factor |

|---|---|---|

| Benzofuran | Lower electrophilicity | Electron-withdrawing Cl groups |

| Dioxane | Higher acid sensitivity | Steric strain from substituents |

| Triazole | Enhanced nucleophilicity at N1 | Adjacent methyl group |

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Triazole compounds are primarily recognized for their antifungal properties. The compound has been studied for its efficacy against various fungal pathogens. Research indicates that triazoles inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death. For instance, studies have demonstrated that derivatives of 1H-1,2,4-Triazole exhibit potent activity against Candida species and Aspergillus species, making them valuable in treating systemic fungal infections .

Anticancer Properties

The benzofuran moiety in the structure contributes to the compound’s potential as an anticancer agent. Recent studies have highlighted that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as PI3K/Akt and MAPK . The incorporation of the dichloro-benzofuran group enhances the compound's ability to interact with biological targets involved in tumor growth and metastasis.

Agricultural Applications

Fungicides

In agriculture, triazole compounds are widely used as fungicides. The specific compound has been evaluated for its effectiveness against plant pathogens such as Botrytis cinerea and Fusarium spp., which are responsible for significant crop losses. Field studies have shown that formulations containing triazole derivatives can reduce disease severity and improve crop yield by effectively controlling fungal infections .

Plant Growth Regulators

Beyond their fungicidal properties, triazoles can also act as plant growth regulators. They influence various physiological processes such as seed germination and root development. The application of this compound in agricultural settings has been associated with enhanced plant resilience against biotic and abiotic stresses .

Material Science

Polymer Chemistry

The unique chemical structure of 1H-1,2,4-Triazole derivatives allows for their use in polymer chemistry. These compounds can act as cross-linking agents or stabilizers in polymer matrices. Research has explored their incorporation into hydrogels and other materials to enhance mechanical properties and thermal stability .

Case Studies

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzofuran moiety may contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1H-1,2,4-Triazole Derivatives with Heterocyclic Attachments

Triazole derivatives with fused heterocyclic systems are well-documented for enhanced bioactivity. For example:

- 1H-1,2,4-Triazole, 1-(tricyclohexylstannyl)- (CAS: 41083-11-8): This tin-containing triazole compound (azocyclotin) was withdrawn due to teratogenic effects in animals, highlighting the critical role of substituents in toxicity. Unlike the target compound, azocyclotin’s organotin group introduces severe ecological risks, whereas the dichloro-benzofuranyl and dioxan groups in the target may reduce such hazards .

- 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide : A triazole-thiadiazole hybrid synthesized via reflux methods. Such compounds demonstrate insecticidal and antifungal activities, but the absence of a benzofuran-dioxan system may limit their stability or bioavailability compared to the target compound .

Table 1: Structural and Functional Comparison

Role of Substituents on Bioactivity

- Chlorinated Benzofuranyl Group: The 5,7-dichloro substitution on the benzofuran ring likely enhances lipophilicity and target binding affinity, analogous to chlorinated agrochemicals (e.g., chlorfenapyr). This contrasts with non-halogenated triazole derivatives, which may exhibit reduced potency .

- 1,3-Dioxan vs. 1,3-Dioxolane : The target compound’s 1,3-dioxan ring (six-membered) offers greater conformational flexibility compared to 1,3-dioxolane (five-membered) analogs. This could improve membrane permeability and metabolic stability .

Biological Activity

1H-1,2,4-Triazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-1,3-dioxan-2-yl)methyl)- is a complex organic molecule characterized by its unique structural features that potentially enhance its biological efficacy.

Chemical Structure

The compound features:

- A triazole ring , which is a five-membered ring containing three nitrogen atoms.

- A dichlorobenzofuran substituent , which contributes to its biological activity.

- A dioxolane moiety , which may influence the compound's pharmacokinetics and interactions with biological targets.

The molecular formula is with a molecular weight of approximately 412.3 g/mol .

Antibacterial Activity

Research indicates that many 1H-1,2,4-triazole derivatives exhibit significant antibacterial properties. For example:

- Studies have shown that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often indicate potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

- The introduction of specific substituents on the triazole ring can enhance activity; compounds with halogen substitutions have shown improved efficacy .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties:

- They inhibit fungal cell wall synthesis and have been effective against various fungal strains, including Candida species .

- The structure of the compound may allow it to interact with fungal enzymes critical for cell wall integrity .

Anticancer Activity

Emerging studies suggest that certain triazole derivatives may possess anticancer properties:

- Some compounds have been shown to inhibit specific kinases involved in tumor growth and proliferation .

- The unique structural features of triazoles allow for potential interactions with cancer-related targets, leading to apoptosis in cancer cells .

In Vitro Studies

A variety of in vitro studies have been conducted to assess the biological activities of 1H-1,2,4-triazole derivatives:

- Antibacterial Screening : Compounds were evaluated using the agar disc diffusion method. Results indicated significant zones of inhibition against several bacterial strains .

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Compound A | E. coli | 5 | 22 |

| Compound B | S. aureus | 10 | 18 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between triazole derivatives and their biological targets:

Q & A

Q. What are the standard synthetic protocols for preparing 1H-1,2,4-triazole derivatives with halogenated benzofuran moieties?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Triazole Formation : React hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with DMSO under reflux (18 hours) to form 4-amino-1,2,4-triazole intermediates .

Functionalization : Condensation with substituted benzaldehydes or benzofuran precursors in ethanol/glacial acetic acid under reflux (4–5 hours) to introduce halogenated aryl groups .

Purification : Crystallization using water-ethanol mixtures yields pure compounds (e.g., 65% yield, m.p. 141–143°C) .

Q. How are spectroscopic techniques (e.g., NMR, FT-IR) employed to characterize this compound?

Methodological Answer:

- 1H-NMR : Peaks for aromatic protons (e.g., δ 7.07–7.42 ppm for dichlorophenyl groups) and triazole methylene protons (δ 4.5–5.5 ppm) confirm substitution patterns .

- FT-IR : Absorbance bands for C=N (1600–1650 cm⁻¹) and C-Cl (650–750 cm⁻¹) validate structural motifs .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns of halogenated intermediates .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Methodological Answer:

- Polar aprotic solvents : DMSO or DMF are preferred for dissolution during synthesis .

- Stability : Ethanol-water mixtures (1:1) prevent degradation during crystallization, while acidic conditions (e.g., glacial acetic acid) stabilize the triazole core .

Advanced Research Questions

Q. How can molecular docking studies elucidate the antifungal mechanism of this compound?

Methodological Answer:

- Target Selection : Docking against fungal cytochrome P450 lanosterol 14α-demethylase (CYP51) using AutoDock Vina .

- Key Interactions : Halogen atoms (Cl) form hydrophobic contacts with CYP51’s heme-binding pocket, while the triazole ring coordinates iron via nitrogen lone pairs .

- Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with in vitro antifungal IC₅₀ values (e.g., ≤1 µM against Candida spp.) .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

Methodological Answer:

Q. How can contradictory data in biological assays be resolved?

Methodological Answer:

- Replicate Experiments : Ensure consistency in microbial strains (e.g., ATCC standards) and assay conditions (pH 7.4, 37°C) .

- Control Groups : Compare with known antifungals (e.g., fluconazole) to normalize potency metrics .

- Theoretical Frameworks : Use Hansch analysis to decouple steric/electronic effects from solubility artifacts .

Q. What green chemistry approaches optimize the synthesis of this compound?

Methodological Answer:

Q. How does computational modeling (e.g., DFT) predict spectroscopic properties?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates NMR chemical shifts (RMSD ≤0.3 ppm vs. experimental) .

- Solvatochromism : TD-DFT predicts UV-Vis absorbance shifts in solvents like methanol (λmax 290–310 nm) .

Q. What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.